molecular formula C10H12N2 B12872730 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12872730
M. Wt: 160.22 g/mol
InChI Key: HAPJKEFMMQDHSN-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with an isopropyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through a cyclization mechanism to form the desired pyrrolopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), bromine (for bromination), iodine (for iodination).

Major Products Formed:

Scientific Research Applications

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-propan-2-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)12-7-5-9-4-3-6-11-10(9)12/h3-8H,1-2H3

InChI Key

HAPJKEFMMQDHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1N=CC=C2

Origin of Product

United States

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